molecular formula C8H6F8O6 B1586624 Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate CAS No. 24647-20-9

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate

Cat. No.: B1586624
CAS No.: 24647-20-9
M. Wt: 350.12 g/mol
InChI Key: QSOLRJAJYGNQPD-UHFFFAOYSA-N
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Description

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is a fluorinated organic compound with the molecular formula C8H6F8O6. It is known for its unique chemical structure, which includes multiple fluorine atoms and ether linkages. This compound is often used in various scientific research applications due to its distinctive properties, such as high thermal stability and resistance to chemical degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate typically involves the reaction of perfluorinated diols with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters are closely monitored to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, affecting their function and stability. Additionally, its resistance to chemical degradation makes it a valuable tool in studying long-term biological processes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of ether linkages and multiple fluorine atoms, which confer exceptional stability and reactivity. This makes it particularly useful in applications requiring high-performance materials and long-term stability .

Properties

IUPAC Name

methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F8O6/c1-19-3(17)5(9,10)21-7(13,14)8(15,16)22-6(11,12)4(18)20-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLRJAJYGNQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130030-19-2
Record name Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-methoxy-2-oxoethyl)-ω-(1,1-difluoro-2-methoxy-2-oxoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130030-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20380876
Record name Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24647-20-9
Record name 1,1′-Dimethyl 2,2′-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis[2,2-difluoroacetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24647-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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